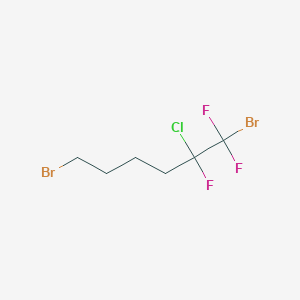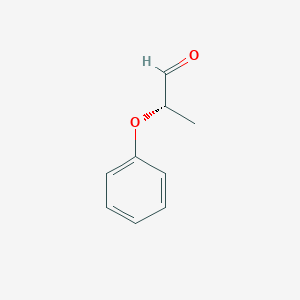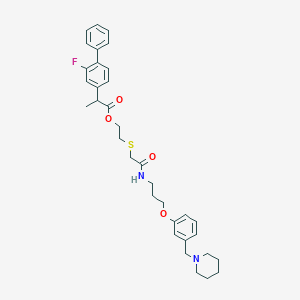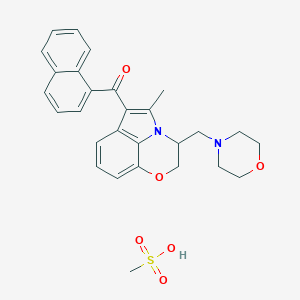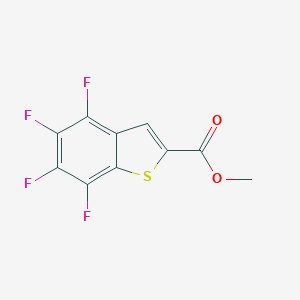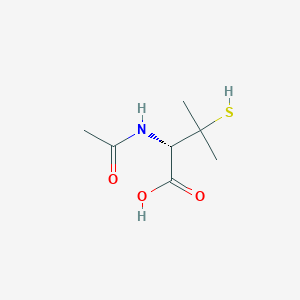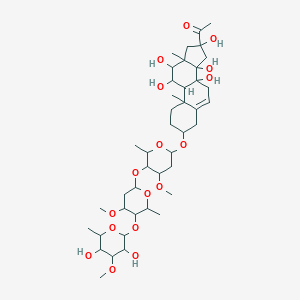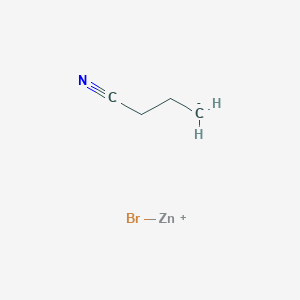
3-Cyanopropylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopropylzinc bromide is an organozinc compound with the chemical formula NC(CH2)3ZnBr. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Biochemical Pathways
It’s known to be a key intermediate in the synthesis of various pharmaceutical compounds .
Result of Action
The result of the action of 3-Cyanopropylzinc bromide is the formation of new chemical compounds. These can include potential drugs targeting diseases like cancer, Alzheimer’s, and inflammation .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it’s typically used in solution form, with tetrahydrofuran (THF) being a common solvent . The concentration of the solution, temperature, and presence of other reactants can all influence the compound’s reactivity and the yield of the reaction . The compound is typically stored at low temperatures (2-8°C) to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanopropylzinc bromide can be synthesized by reacting cyanoacetone with zinc bromide. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to minimize the influence of water and oxygen. The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to maintain the purity and yield of the compound. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF) is commonly used as the solvent for reactions involving this compound.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Temperature: Reactions are typically carried out at low temperatures to maintain the stability of the organozinc compound.
Major Products: The major products formed from reactions involving this compound include various substituted organic compounds, such as ketones, alcohols, and halogenated hydrocarbons .
Scientific Research Applications
3-Cyanopropylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the development of potential drugs targeting diseases like cancer, Alzheimer’s, and inflammation.
Industry: It is employed in the production of fine chemicals and specialty materials .
Comparison with Similar Compounds
- 4-Methylbenzylzinc chloride
- Phenylzinc bromide
- Ethylzinc bromide
Comparison: 3-Cyanopropylzinc bromide is unique due to the presence of the cyano group, which imparts additional reactivity and versatility in organic synthesis. Compared to other organozinc compounds, it offers distinct advantages in the formation of carbon-carbon bonds and the synthesis of complex molecules .
Properties
CAS No. |
135579-85-0 |
|---|---|
Molecular Formula |
C4H6BrNZn |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
bromozinc(1+);butanenitrile |
InChI |
InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI Key |
HEHCQTGEYNYOSF-UHFFFAOYSA-M |
SMILES |
[CH2-]CCC#N.[Zn+]Br |
Canonical SMILES |
[CH2-]CCC#N.[Zn+]Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


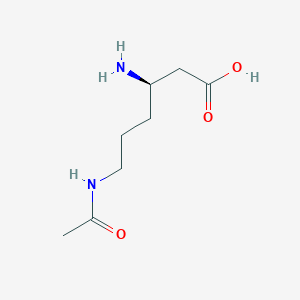
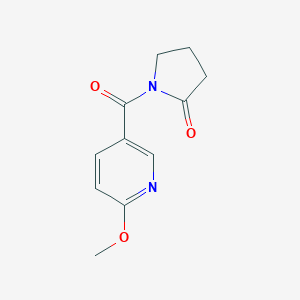
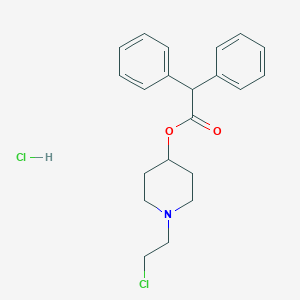
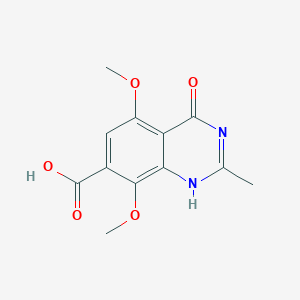
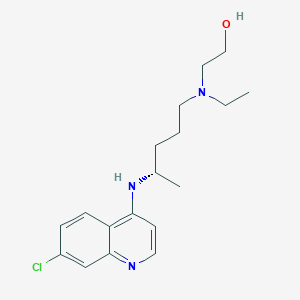
![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
